

# A Comprehensive Technical Guide to Bisphenol A Dimethacrylate (BPA-DMA)

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## Compound of Interest

Compound Name: *Bisphenol A dimethacrylate*

Cat. No.: *B1215637*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bisphenol A dimethacrylate** (BPA-DMA), a compound frequently used in dental resins and other polymeric materials. This document consolidates key chemical properties, toxicological data, and detailed experimental methodologies for assessing its biological activity.

## Core Chemical and Physical Properties

**Bisphenol A dimethacrylate**, also known as BPADMA, is the dimethacrylate ester of Bisphenol A. Its chemical structure consists of a Bisphenol A core with two methacrylate groups attached.

Property	Value	Citation(s)
CAS Number	3253-39-2	[1][2][3][4][5][6]
Molecular Weight	364.43 g/mol	[1][2][3][4][5][7]
Molecular Formula	C <sub>23</sub> H <sub>24</sub> O <sub>4</sub>	[2][3]
Synonyms	2,2-Bis(4-methacryloyloxyphenyl)propane, 4,4'-Isopropylidenediphenol dimethacrylate, Bis-DMA	[1][2]
Physical Form	Solid	[1][5]
Melting Point	72-74 °C	[1][3][5]

## Biological Activity and Toxicological Profile

BPA-DMA has been the subject of numerous toxicological studies due to its potential to hydrolyze into Bisphenol A (BPA), a known endocrine-disrupting chemical.[4][8] Research has primarily focused on its estrogenic and cytotoxic effects.

### Estrogenic Activity

BPA-DMA has been demonstrated to exhibit estrogenic activity in various in vitro models. This activity is believed to be mediated through its interaction with estrogen receptors (ERs).

- **Cell Proliferation Assays:** Studies using human breast cancer cell lines (MCF-7, T-47D, ZR-75-1), which are known to proliferate in response to estrogenic stimuli, have shown that BPA-DMA can induce cell proliferation at micromolar concentrations.[1]
- **Receptor Binding and Transactivation:** BPA-DMA has been shown to act as an agonist for the estrogen receptor, inducing ER-mediated gene expression.[2][9] It has also been investigated for its potential to interact with the androgen receptor (AR) and the aryl hydrocarbon receptor (AhR).[2][9]

### Cytotoxicity

The cytotoxic potential of BPA-DMA has been evaluated in various cell lines. The primary mechanism of cytotoxicity is thought to be related to the induction of oxidative stress and apoptosis.

## Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of **Bisphenol A dimethacrylate**.

### Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

- 96-well microtiter plates
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Acetic acid, 1% (v/v)
- Tris base solution, 10 mM

Procedure:

- Cell Plating: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
- Compound Treatment: Expose the cells to various concentrations of BPA-DMA for the desired time period (e.g., 24, 48, or 72 hours).
- Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.
- Washing: Remove the TCA and wash the wells five times with 1% acetic acid. Air dry the plates completely.

- **SRB Staining:** Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- **Removal of Unbound Dye:** Quickly wash the wells four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
- **Solubilization:** Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
- **Absorbance Measurement:** Read the absorbance at 565 nm using a microplate reader.

## MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- 96-well microtiter plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
- Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)

Procedure:

- **Cell Plating and Treatment:** Seed and treat cells with BPA-DMA as described for the SRB assay.
- **MTT Addition:** After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
- **Incubation:** Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO<sub>2</sub>).
- **Solubilization:** Add the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

- Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm.

## Estrogen Receptor Binding Assay using Fluorescence Polarization

This is a competitive binding assay to determine the affinity of a compound for the estrogen receptor.

Principle:

A fluorescently labeled estrogen (tracer) binds to the estrogen receptor (ER), resulting in a high fluorescence polarization (FP) value. When an unlabeled compound (like BPA-DMA) competes with the tracer for binding to the ER, the tracer is displaced, leading to a decrease in the FP value.

General Procedure:

- A solution containing the estrogen receptor and a fluorescent estrogen tracer is prepared.
- Increasing concentrations of the test compound (BPA-DMA) are added to the solution.
- After an incubation period to reach equilibrium, the fluorescence polarization is measured.
- The decrease in FP is proportional to the amount of tracer displaced by the test compound, from which the binding affinity (e.g.,  $IC_{50}$  value) can be calculated.

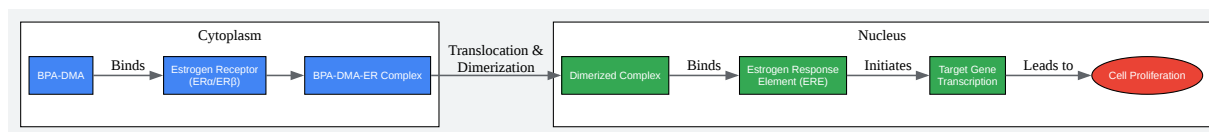
## Signaling Pathways

The endocrine-disrupting effects of Bisphenol A and its analogs, including BPA-DMA, are primarily mediated through their interaction with nuclear receptors and the subsequent modulation of signaling pathways.

### Estrogen Receptor (ER) Signaling Pathway

BPA-DMA can act as an estrogen receptor agonist. Upon binding to  $ER\alpha$  or  $ER\beta$  in the cytoplasm, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to

Estrogen Response Elements (EREs) on the DNA. This initiates the transcription of estrogen-responsive genes, leading to various cellular effects, including proliferation.

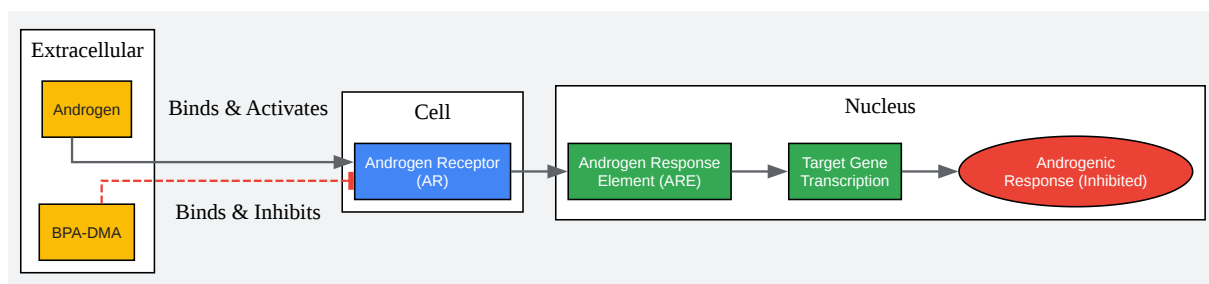


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Caption: Estrogen Receptor signaling pathway activation by BPA-DMA.

## Androgen Receptor (AR) Signaling Pathway

BPA has been shown to act as an antagonist to the androgen receptor. It can competitively inhibit the binding of androgens and may also interfere with the interaction of the AR with co-regulators, thereby inhibiting androgen-mediated gene expression.

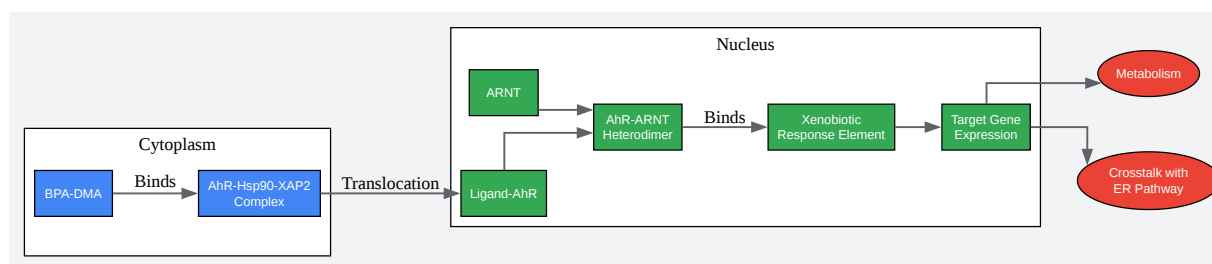


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Caption: Antagonistic effect of BPA-DMA on the Androgen Receptor pathway.

## Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Some studies suggest that BPA can interact with the AhR signaling pathway. Ligand-activated AhR translocates to the nucleus and forms a heterodimer with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic Response Elements (XREs), leading to the expression of genes involved in metabolism and other cellular processes. The interaction can sometimes lead to cross-talk with the ER pathway.



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Caption: BPA-DMA interaction with the Aryl Hydrocarbon Receptor pathway.

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